Methyl 3-(5-methoxypyridin-3-yl)acrylate Methyl 3-(5-methoxypyridin-3-yl)acrylate
Brand Name: Vulcanchem
CAS No.: 1233560-96-7
VCID: VC7810874
InChI: InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+
SMILES: COC1=CN=CC(=C1)C=CC(=O)OC
Molecular Formula: C10H11NO3
Molecular Weight: 193.20

Methyl 3-(5-methoxypyridin-3-yl)acrylate

CAS No.: 1233560-96-7

Cat. No.: VC7810874

Molecular Formula: C10H11NO3

Molecular Weight: 193.20

* For research use only. Not for human or veterinary use.

Methyl 3-(5-methoxypyridin-3-yl)acrylate - 1233560-96-7

Specification

CAS No. 1233560-96-7
Molecular Formula C10H11NO3
Molecular Weight 193.20
IUPAC Name methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Standard InChI InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+
Standard InChI Key WRAKFCLGWVROJC-ONEGZZNKSA-N
Isomeric SMILES COC1=CN=CC(=C1)/C=C/C(=O)OC
SMILES COC1=CN=CC(=C1)C=CC(=O)OC
Canonical SMILES COC1=CN=CC(=C1)C=CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Methyl 3-(5-methoxypyridin-3-yl)acrylate (C₁₀H₁₁NO₃) has a molecular weight of 209.20 g/mol and adopts an (E)-configuration about the double bond . The pyridine ring’s 5-methoxy group enhances electron density, influencing reactivity in nucleophilic substitutions, while the acrylate ester provides sites for polymerization or further functionalization. Key identifiers include:

PropertyValue
CAS NumberNot explicitly listed
IUPAC Namemethyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Molecular FormulaC₁₀H₁₁NO₃
SMILESCOC1=CN=CC(=C1)C=CC(=O)OC

Synthesis and Optimization

Catalytic One-Pot Synthesis

A method analogous to the preparation of methyl 3-methoxyacrylate involves a one-pot reaction using potassium hydrogen sulfate or p-toluenesulfonic acid as catalysts . For Methyl 3-(5-methoxypyridin-3-yl)acrylate, a plausible route includes:

  • Knoevenagel Condensation: Reacting 5-methoxypyridine-3-carbaldehyde with methyl acrylate in methanol under acidic catalysis.

  • Esterification: Subsequent treatment with excess methanol to stabilize the acrylate ester .

Reaction conditions typically involve:

  • Temperature: 40–80°C

  • Catalyst Loading: 1–6% by mass of starting material

  • Reaction Time: 10–24 hours

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s pyridine-acrylate hybrid structure makes it valuable in designing kinase inhibitors and anti-inflammatory agents. Similar derivatives, such as methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, show activity in modulating enzymatic pathways linked to cancer and neurodegeneration.

Polymer Chemistry

The acrylate group enables participation in radical polymerization, forming copolymers with tunable thermal and mechanical properties. Such materials find use in coatings and drug delivery systems .

Comparison with Structural Analogs

PropertyMethyl 3-(5-Methoxypyridin-3-yl)acrylateMethyl 3-(5,6-Dimethoxypyridin-3-yl)acrylate
Molecular Weight209.20 g/mol223.22 g/mol
BioactivityKinase inhibition (predicted)Confirmed enzyme modulation
Synthesis Yield74–78%65–72%

The additional methoxy group in the dimethoxy analog increases molecular weight but may reduce solubility due to enhanced hydrophobicity.

Future Directions

Research priorities include:

  • Mechanistic Studies: Elucidating interactions with biological targets like cyclooxygenase-2 or EGFR kinases.

  • Process Optimization: Developing greener catalysts (e.g., immobilized enzymes) to improve sustainability.

  • Derivative Synthesis: Exploring halogenated or fluorinated variants to enhance bioactivity.

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